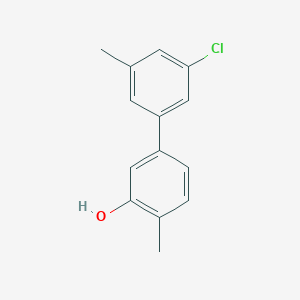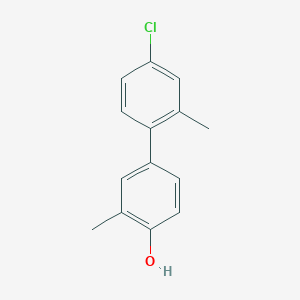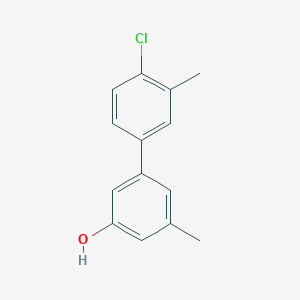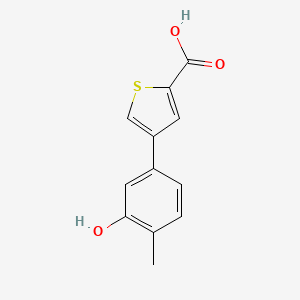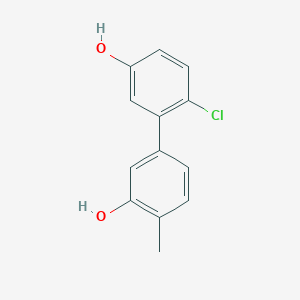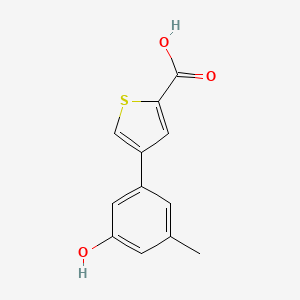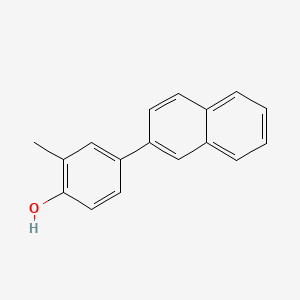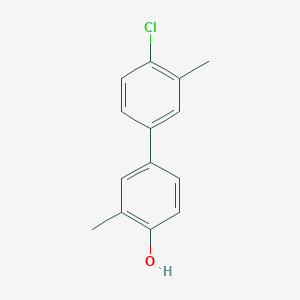
4-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is an organic compound with a molecular weight of 220.6 g/mol. It is a white solid, insoluble in water, and has a melting point of approximately 148°C. This compound has a variety of uses in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as polymers, surfactants, and drugs. It has also been used in the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes and pigments, and has been used as a catalyst in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that it can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed that it can act as a Lewis base, which can facilitate the formation of hydrogen bonds between molecules. Additionally, it is believed that it can act as an electron donor, which can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that it can act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is believed that it can act as a chelating agent, which can help to bind metals and other toxins in the body. Finally, it is believed that it can act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) in laboratory experiments include its high purity, low cost, and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%). One potential direction is to investigate its potential as a therapeutic agent, as it has been shown to possess antioxidant, anti-inflammatory, and chelating properties. Additionally, it could be further investigated for its potential use in the synthesis of new compounds, such as polymers, surfactants, and drugs. Finally, it could be further studied for its potential use in the synthesis of dyes and pigments.
Métodos De Síntesis
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) can be achieved through the reaction of 4-chloro-3-methylphenol with methyl iodide in the presence of sodium hydroxide. This reaction is carried out in a solvent such as toluene, and the product is isolated by filtration and recrystallization. The yield of this reaction is typically around 95%.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMTHJCTYXVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683865 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-97-9 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


